6-クロロ-2-フルオロピリジン-3-スルホニルクロリド

説明

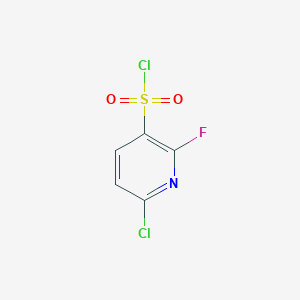

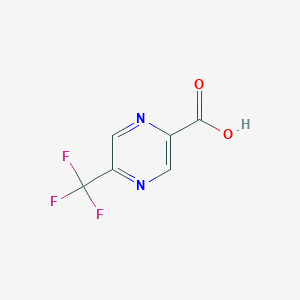

6-Chloro-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2FNO2S . It has a molecular weight of 230.04 .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoropyridine-3-sulfonyl chloride is 1S/C5H2Cl2FNO2S/c6-4-2-1-3 (5 (8)9-4)12 (7,10)11/h1-2H . This code provides a specific description of the molecule’s structure.科学的研究の応用

農薬合成

6-クロロ-2-フルオロピリジン-3-スルホニルクロリド: は、農薬合成における重要な中間体です。その独特の構造により、作物を害虫から保護する化合物の作成が可能になります。 スルホニルクロリド基は特に反応性が高く、多くの除草剤や殺虫剤に多く見られるスルホンアミド官能基を分子に導入するために役立ちます .

医薬品研究

医薬品研究では、この化合物はさまざまな治療薬を作成するための構成要素として役立ちます。 分子にフッ素原子を導入する能力は貴重です。フッ素は医薬品の生物活性を大幅に変える可能性があり、有効性の向上または毒性の低減につながる可能性があります .

フッ素化合物の化学合成

この化合物は、フッ素化有機化合物の化学合成に使用されます。 塩素原子とフッ素原子の両方が存在するため、これらのハロゲンを他の分子に導入するための汎用性の高い試薬となります。これは、多くのフッ素化有機化学物質の合成における一般的な要件です .

作用機序

Mode of Action

The mode of action of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by amines, alcohols, and thiols. This results in the formation of sulfonamides, sulfonate esters, and sulfonate thioesters .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and stability .

生化学分析

Biochemical Properties

6-Chloro-2-fluoropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls. This reactivity allows 6-Chloro-2-fluoropyridine-3-sulfonyl chloride to modify proteins and enzymes, potentially altering their function. For example, it can inhibit enzyme activity by covalently modifying the active site or by cross-linking enzyme subunits .

Cellular Effects

6-Chloro-2-fluoropyridine-3-sulfonyl chloride has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit key signaling proteins, leading to altered cell signaling pathways and changes in gene expression. Additionally, 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can affect cellular metabolism by modifying enzymes involved in metabolic pathways, potentially leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride involves its ability to form covalent bonds with biomolecules. The sulfonyl chloride group reacts with nucleophilic groups on proteins and enzymes, leading to covalent modification. This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can influence gene expression by modifying transcription factors or other proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles. Long-term studies have shown that 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can have lasting effects on cellular function, including sustained enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to targeted effects. At high doses, 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can cause toxic or adverse effects, including widespread protein modification and enzyme inhibition. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical or cellular effect .

特性

IUPAC Name |

6-chloro-2-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(8)9-4)12(7,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQJXIKKKPABMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)

![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)

![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)

![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)

![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)

![2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1425892.png)

![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)